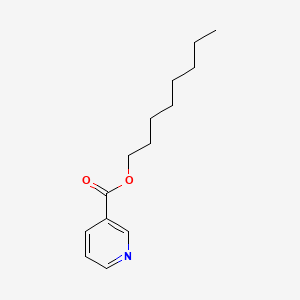

Octyl nicotinate

Overview

Description

Octyl nicotinate, also known as nicotinic acid octyl ester, is a chemical compound with the molecular formula C14H21NO2. It is an ester derivative of nicotinic acid (vitamin B3) and is primarily used in dermatological applications. This compound is under development for the delivery of nicotinic acid to the skin, aiming to treat and prevent conditions involving skin barrier impairment, such as chronic photodamage and atopic dermatitis .

Mechanism of Action

Target of Action

Octyl nicotinate is an ester prodrug developed for the delivery of nicotinic acid to the skin . The primary target of this compound is the skin, specifically for the treatment and prevention of dermatological conditions that involve skin barrier impairment such as chronic photodamage and atopic dermatitis . It is also used for mitigating skin barrier impairment that results from therapy such as retinoids or steroids .

Mode of Action

This compound works by delivering nicotinic acid to the skin. Nicotinic acid is known to enhance skin barrier function by multiple mechanisms . A major limitation to its use in therapy is a skin flushing effect that results from a vasodilation property . This compound, being an ester prodrug, helps in mitigating this effect.

Biochemical Pathways

The biochemical pathways involved in the action of this compound are related to the bioconversion of nicotinic acid prodrugs to nicotinic acid by the action of skin esterases . This conversion is crucial for the topical delivery of nicotinic acid to the skin for the treatment of skin damage and related dermatological conditions .

Result of Action

The result of this compound’s action is the enhancement of skin barrier function . This is particularly beneficial in the treatment and prevention of dermatological conditions that involve skin barrier impairment . It also helps in mitigating skin barrier impairment that results from certain therapies .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the stability of this compound in different formulations can be affected by temperature

Biochemical Analysis

Biochemical Properties

Octyl nicotinate plays a significant role in biochemical reactions, particularly in the context of its interaction with lipid membranes. It has been shown to partition into dipalmitoylphosphatidylcholine (DPPC) membrane bilayers, affecting the thermotropic phase behavior and lipid bilayer fluidity . This interaction is chain length-dependent, with this compound exhibiting a higher partition coefficient compared to shorter-chain nicotinates. The compound’s hydrophobic character facilitates its incorporation into lipid bilayers, thereby influencing membrane properties.

Cellular Effects

This compound exerts various effects on cellular processes. It has been studied for its potential to deliver nicotinic acid to the skin, where it can enhance skin barrier function and mitigate conditions such as chronic photodamage and atopic dermatitis . The compound’s ability to partition into lipid bilayers suggests that it may influence cell signaling pathways and gene expression by altering membrane dynamics. Additionally, this compound’s interaction with cellular membranes can impact cellular metabolism by modulating the availability of nicotinic acid, a precursor for NAD+ biosynthesis.

Molecular Mechanism

The molecular mechanism of this compound involves its hydrolysis by esterases in the skin, releasing nicotinic acid. This bioconversion is crucial for its therapeutic effects, as nicotinic acid is known to enhance skin barrier function and reduce inflammation . At the molecular level, this compound’s incorporation into lipid bilayers can disrupt membrane organization, leading to changes in membrane fluidity and permeability. These alterations can affect the activity of membrane-bound enzymes and receptors, thereby modulating cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the stability and degradation of this compound have been studied extensively. The compound’s hydrolysis rate in aqueous solutions and skin homogenates has been characterized, with findings indicating that it is relatively stable under physiological conditions . Long-term studies have shown that this compound can maintain its efficacy in enhancing skin barrier function over extended periods, although its stability may be influenced by factors such as temperature and pH.

Dosage Effects in Animal Models

Studies on the dosage effects of this compound in animal models have revealed that its efficacy and safety are dose-dependent. At lower doses, the compound effectively delivers nicotinic acid to target tissues without causing significant adverse effects . At higher doses, this compound may exhibit toxic effects, including skin irritation and systemic toxicity. These findings underscore the importance of optimizing dosage to achieve therapeutic benefits while minimizing potential risks.

Metabolic Pathways

This compound is involved in metabolic pathways related to nicotinic acid metabolism. Upon hydrolysis, nicotinic acid enters the NAD+ biosynthesis pathway, where it is converted into NAD+, a crucial cofactor in cellular metabolism . The compound’s interaction with enzymes such as nicotinate phosphoribosyltransferase and nicotinamide mononucleotide adenylyltransferase highlights its role in maintaining cellular energy homeostasis and redox balance.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its hydrophobic nature. The compound can readily diffuse across lipid membranes, facilitating its delivery to target sites such as the skin . Additionally, this compound may interact with transporters and binding proteins that modulate its localization and accumulation within specific cellular compartments.

Subcellular Localization

This compound’s subcellular localization is primarily within lipid membranes, where it can exert its effects on membrane dynamics and function . The compound’s hydrophobic character allows it to integrate into membrane bilayers, potentially influencing the activity of membrane-associated proteins and signaling pathways. Post-translational modifications and targeting signals may further direct this compound to specific subcellular compartments, enhancing its therapeutic efficacy.

Preparation Methods

Synthetic Routes and Reaction Conditions: Octyl nicotinate is synthesized through the esterification of nicotinic acid with octanol. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions, where the mixture is heated to boiling and the vapor is condensed back to liquid, ensuring the reaction proceeds to completion.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale esterification processes. The reaction conditions are optimized to maximize yield and purity. The use of continuous reactors and efficient separation techniques, such as distillation and crystallization, ensures the production of high-quality this compound suitable for pharmaceutical and cosmetic applications .

Types of Reactions:

Hydrolysis: this compound can undergo hydrolysis in the presence of water, breaking down into nicotinic acid and octanol. This reaction is catalyzed by acids or bases.

Oxidation: While this compound itself is relatively stable, the nicotinic acid component can undergo oxidation reactions, forming various oxidation products.

Substitution: The ester group in this compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions, water.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Substitution: Nucleophiles such as amines or alcohols.

Major Products Formed:

Hydrolysis: Nicotinic acid and octanol.

Oxidation: Oxidized derivatives of nicotinic acid.

Substitution: Various substituted nicotinic acid derivatives.

Scientific Research Applications

Octyl nicotinate has several scientific research applications, particularly in the fields of dermatology and pharmacology:

Comparison with Similar Compounds

Myristyl nicotinate: Another ester derivative of nicotinic acid, used for similar dermatological applications.

Methyl nicotinate: A shorter-chain ester of nicotinic acid, known for its vasodilatory effects and use in topical formulations.

Comparison:

Octyl Nicotinate vs. Myristyl Nicotinate: Both compounds are used to enhance skin barrier function, but this compound has a shorter alkyl chain, which may affect its penetration and efficacy.

This compound vs. Methyl Nicotinate: Methyl nicotinate has a more pronounced vasodilatory effect, leading to skin flushing. .

Properties

IUPAC Name |

octyl pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO2/c1-2-3-4-5-6-7-11-17-14(16)13-9-8-10-15-12-13/h8-10,12H,2-7,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYBQVEHLLOHMLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOC(=O)C1=CN=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10220414 | |

| Record name | 3-Pyridinecarboxylic acid, octyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10220414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70136-02-6 | |

| Record name | 3-Pyridinecarboxylic acid, octyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070136026 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 70136-02-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75485 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Pyridinecarboxylic acid, octyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10220414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

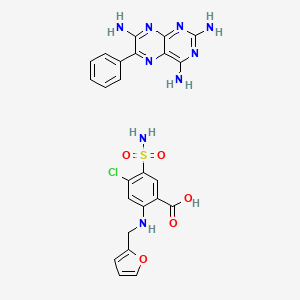

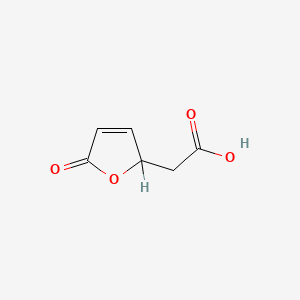

Feasible Synthetic Routes

Q1: What is the serum protein binding characteristic of Octyl nicotinate?

A: this compound exhibits high serum protein binding. Research utilizing matrix inhibition, a method that assesses changes in metabolic rate by altering free compound concentration in serum, revealed that this compound has a protein binding value of 98.8%. [] This high binding affinity suggests that a significant portion of the compound is bound to serum proteins when circulating in the bloodstream.

Q2: How is the serum protein binding of compounds like this compound, which undergo metabolism in serum, determined?

A: Traditional methods like ultrafiltration can be challenging when studying compounds metabolized in serum. The research highlights the effectiveness of the matrix inhibition method for determining serum protein binding in such cases. [] This technique involves diluting serum with phosphate-buffered saline to manipulate the free fraction of the compound and subsequently measure changes in its metabolic velocity. By analyzing these changes, researchers can accurately estimate the protein binding value even for compounds susceptible to serum metabolism.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(9H-pyrido[3,4-b]indol-1-yl)ethanone](/img/structure/B1205892.png)

![N-[(2,4-dimethoxyphenyl)methyl]-2,5-dimethylaniline](/img/structure/B1205900.png)